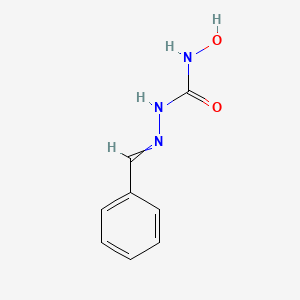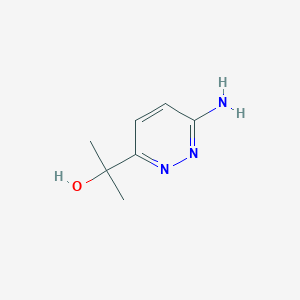![molecular formula C27H18ClN3 B13993613 2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B13993613.png)
2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes a chloro group, multiple phenyl groups, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine typically involves multiple steps, including nucleophilic aromatic substitution and cyclization reactions. One common method involves the reaction of 2-chloro-4-phenyl-6-(4-phenylphenyl)phenylamine with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenyl groups can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Scientific Research Applications
2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-phenyl-6-(4-chlorophenyl)-1,3,5-triazine
- 2-chloro-4-phenyl-6-(4-methylphenyl)-1,3,5-triazine
- 2-chloro-4-phenyl-6-(4-methoxyphenyl)-1,3,5-triazine
Uniqueness
2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine stands out due to its multiple phenyl groups, which confer unique electronic and steric properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H18ClN3 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C27H18ClN3/c28-27-30-25(22-10-5-2-6-11-22)29-26(31-27)24-13-7-12-23(18-24)21-16-14-20(15-17-21)19-8-3-1-4-9-19/h1-18H |
InChI Key |
MHHFMIVLOCOMPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)C4=NC(=NC(=N4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


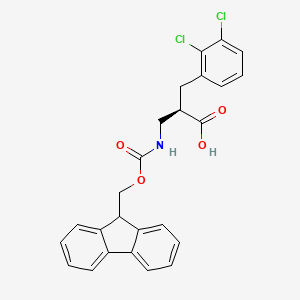
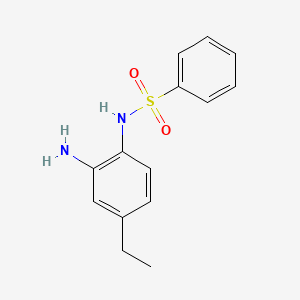



![2-[Methoxy-(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B13993573.png)
![5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13993585.png)
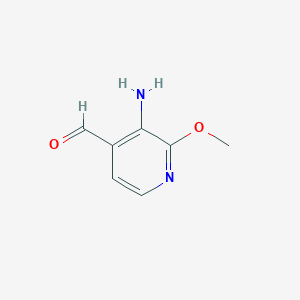
![4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide](/img/structure/B13993600.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13993601.png)
![{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane](/img/structure/B13993607.png)
![[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)
